Deoxylimonin
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Overview
Description
Deoxylimonin is a naturally occurring triterpenoid compound found primarily in grapefruit seeds. It is known for its significant biological activities, including anti-proliferative effects on cancer cells, as well as analgesic and anti-inflammatory properties . The compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxylimonin can be synthesized through a multi-step process starting from limonin, another triterpenoid. A practical synthetic route involves the conversion of limonin to this compound via a series of reactions including reduction, oxidation, and ring closure . One such method includes:
Reduction of Limonin: Limonin is reduced to its corresponding alcohol.
Oxidation: The alcohol is then oxidized to form a ketone.
Ring Closure: The ketone undergoes a ring closure reaction, often using the Mitsunobu procedure, to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves extraction from grapefruit seeds, followed by purification processes. The extraction is usually performed using organic solvents, and the compound is then purified through techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Deoxylimonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, often under acidic or basic conditions.
Major Products: The major products formed from these reactions include various this compound derivatives, such as amino-deoxylimonin, which have shown promising anti-inflammatory and anticancer activities .
Scientific Research Applications
Deoxylimonin has a wide range of applications in scientific research:
Chemistry: Used as a starting material for synthesizing novel triterpenoid derivatives.
Biology: Studied for its effects on cell proliferation and apoptosis in cancer cells.
Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, and analgesic agent.
Industry: Utilized in the development of natural product libraries for drug discovery
Mechanism of Action
Deoxylimonin exerts its effects through multiple molecular targets and pathways:
Anti-Proliferative Effects: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-Inflammatory Effects: this compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Analgesic Effects: It interacts with pain receptors and pathways, providing relief from nociception
Comparison with Similar Compounds
Limonin: A precursor to deoxylimonin, also found in citrus fruits, with similar but less potent biological activities.
Nomilin: Another triterpenoid from citrus fruits, known for its anti-cancer and anti-inflammatory properties.
Obacunone: A related compound with notable anti-cancer and anti-inflammatory effects
Uniqueness of this compound: this compound stands out due to its higher potency in anti-proliferative and anti-inflammatory activities compared to its analogs. Its derivatives have shown even greater efficacy, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(1R,2R,7S,10R,13R,18R,19R)-18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3/t15-,16-,19-,22-,24+,25+,26+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTATOGBENCRSS-JWLOEITESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@](C1=CC(=O)O[C@H]2C4=COC=C4)(C(=O)C[C@@H]5[C@@]36COC(=O)C[C@@H]6OC5(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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